Medorinone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

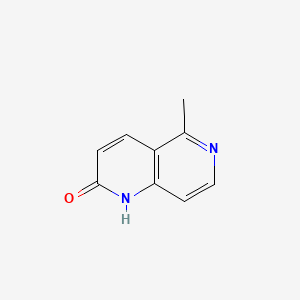

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-1H-1,6-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCZJXAHSUCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236938 | |

| Record name | Medorinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88296-61-1 | |

| Record name | Medorinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medorinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEDORINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Medorinone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Potent Phosphodiesterase 3 Inhibitor.

Abstract

Medorinone (5-methyl-1,6-naphthyridin-2(1H)-one) is a potent, selective phosphodiesterase 3 (PDE3) inhibitor with significant cardiotonic and anti-thrombotic properties. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical characteristics, mechanism of action, and pharmacological effects. Detailed summaries of quantitative data are presented in tabular format for ease of comparison. Furthermore, this document outlines generalized experimental protocols for key assays relevant to the evaluation of this compound and similar compounds, and includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a deeper understanding of its molecular interactions and experimental evaluation.

Chemical Structure and Identification

This compound is a heterocyclic compound belonging to the naphthyridine class. Its chemical structure is characterized by a fused pyridine and pyridinone ring system with a methyl substituent.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-methyl-1H-1,6-naphthyridin-2-one | [1] |

| CAS Number | 88296-61-1 | [1][2][3] |

| Molecular Formula | C9H8N2O | [1][2][3] |

| Molecular Weight | 160.17 g/mol | [1][3] |

| SMILES | CC1=NC=CC2=C1C=CC(=O)N2 | [1] |

| InChI | InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | [1] |

| Synonyms | Win 49,016 | [2][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 246-248 °C | |

| Boiling Point (Predicted) | 371.2 ± 42.0 °C | |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | |

| pKa (Predicted) | 11.14 ± 0.20 | |

| LogP (Predicted) | 0.7 | [1] |

| Appearance | Solid powder | [2] |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as DMSO and DMF. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the inhibition of phosphodiesterase 3 (PDE3). PDE3 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cell signaling pathways. By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.

cAMP-Mediated Signaling Pathway

The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.

Pharmacological Effects

The elevation of cAMP levels by this compound results in two primary pharmacological effects:

-

Cardiotonic Effect: In cardiac myocytes, increased cAMP enhances calcium influx and sarcoplasmic reticulum calcium release, leading to increased myocardial contractility (positive inotropy).

-

Anti-platelet Aggregation: In platelets, elevated cAMP levels inhibit platelet activation and aggregation, thus reducing the risk of thrombosis.

Pharmacological Data

The inhibitory effect of this compound on platelet aggregation has been quantified, demonstrating its potential as an anti-thrombotic agent.

Table 3: In Vitro Pharmacological Data for this compound

| Parameter | Value | Species | Assay | Source |

| IC50 (Platelet Aggregation) | 7.5 µM | Human | Arachidonic Acid-Induced Platelet Aggregation | [2] |

Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize compounds like this compound. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in an aqueous buffer.

Protocol:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific PDE isozyme.

Protocol:

-

Prepare a reaction mixture containing a buffer, the PDE enzyme (e.g., recombinant human PDE3), and a fluorescently labeled cAMP substrate.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the enzymatic reaction and incubate for a set period at a controlled temperature.

-

Stop the reaction and add a detection reagent that binds to the product of the enzymatic reaction (e.g., 5'-AMP).

-

Measure the fluorescence signal, which is proportional to the amount of product formed.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Platelet Aggregation Assay

This assay assesses the effect of a compound on platelet aggregation induced by various agonists.

Protocol:

-

Prepare platelet-rich plasma (PRP) from fresh venous blood collected from healthy, drug-free donors.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control at 37°C.

-

Initiate platelet aggregation by adding a specific agonist (e.g., arachidonic acid, ADP, or collagen).

-

Monitor the change in light transmittance through the PRP sample over time using a platelet aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

Record the aggregation curves and calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a well-characterized PDE3 inhibitor with demonstrated cardiotonic and anti-platelet aggregation effects. Its mechanism of action through the cAMP signaling pathway is well-understood. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the key chemical, physical, and pharmacological properties of this compound. The included generalized experimental protocols and visual diagrams of signaling pathways and workflows offer a practical framework for the further investigation and development of this compound and related compounds. Further research is warranted to fully elucidate its clinical potential.

References

- 1. KEGG DRUG: this compound [genome.jp]

- 2. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and this compound) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro | Springer Nature Experiments [experiments.springernature.com]

Medorinone: A Technical Overview of its Biological Activity and Cytotoxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medorinone is a cardiotonic agent known for its positive inotropic effects on the heart and its ability to inhibit platelet aggregation.[1] As a selective phosphodiesterase 3 (PDE3) inhibitor, it represents a class of drugs that have been investigated for the management of heart failure. This technical guide provides a comprehensive overview of the biological activity and cytotoxicity screening of this compound, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

Biological Activity of this compound

The primary mechanism of action of this compound is the inhibition of the PDE3 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells. The elevated cAMP levels, in turn, mediate a cascade of downstream effects resulting in increased cardiac contractility and vasodilation.

Phosphodiesterase 3 (PDE3) Inhibition

| Compound | Biological Activity | IC50 (µM) | Reference |

| This compound | Inhibition of arachidonic acid-induced platelet aggregation | 7.5 | [1] |

| Milrinone | Inhibition of arachidonic acid-induced platelet aggregation | 1.5 | [1] |

| Amrinone | Inhibition of arachidonic acid-induced platelet aggregation | 48 | [1] |

This table summarizes the available quantitative data on the biological activity of this compound in comparison to other PDE3 inhibitors.

Positive Inotropic Effect

The increase in intracellular cAMP in cardiomyocytes activates protein kinase A (PKA), which then phosphorylates several target proteins, including L-type calcium channels and phospholamban. This leads to an increased influx of calcium into the cell and enhanced reuptake into the sarcoplasmic reticulum, respectively, resulting in a stronger myocardial contraction. Specific EC50 values for the positive inotropic effect of this compound are not widely reported in the literature.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PDE3 inhibitor, leading to its positive inotropic effect.

References

In Silico Prediction of Medorinone Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medorinone, a known phosphodiesterase III (PDE3) inhibitor, has established utility as a cardiotonic agent.[1][2] However, a comprehensive understanding of its full target profile is crucial for elucidating potential polypharmacological effects, identifying novel therapeutic applications (drug repositioning), and anticipating off-target liabilities. This technical guide provides a detailed framework for the in silico prediction and subsequent experimental validation of this compound's molecular targets. We will explore a multi-faceted computational approach, integrating both ligand-based and structure-based methods, to generate a high-confidence list of putative protein interactors. Furthermore, this guide outlines detailed experimental protocols for the biophysical and cell-based validation of these computationally predicted targets.

Introduction to this compound and In Silico Target Prediction

This compound is a small molecule with the chemical formula C9H8N2O, recognized for its inhibitory action on phosphodiesterase III, an enzyme crucial in cardiovascular function.[3][4][5] While its primary mechanism of action is well-characterized, the principle of polypharmacology suggests that this compound may interact with other protein targets, leading to either beneficial or adverse effects. Identifying these "off-targets" is a critical step in modern drug discovery and safety assessment.[6][7]

In silico target prediction methods offer a time- and cost-effective strategy to hypothesize potential drug-target interactions by leveraging computational power to screen vast biological and chemical spaces.[8] These approaches can be broadly categorized into ligand-based and structure-based methods.[9][] Ligand-based methods rely on the principle that structurally similar molecules often exhibit similar biological activities.[9] Structure-based methods, such as molecular docking, simulate the binding of a ligand to the three-dimensional structure of a protein.[11] A combination of these techniques, as outlined in this guide, can provide a robust prediction of a small molecule's target profile.

In Silico Target Prediction Workflow for this compound

The following workflow details a systematic approach to identifying potential targets for this compound using publicly available tools and databases.

Caption: In silico workflow for this compound target prediction.

Ligand Preparation

The initial step involves preparing the 3D structure of this compound.

| Step | Description | Tools/Databases |

| 1. Obtain 2D Structure | Retrieve the 2D structure of this compound in SMILES or SDF format. | PubChem (CID: 5362132)[4] |

| 2. Generate 3D Coordinates | Convert the 2D structure into a 3D conformation. | Open Babel, RDKit |

| 3. Energy Minimization | Optimize the geometry of the 3D structure to find a low-energy state. | Avogadro, UCSF Chimera |

| 4. Conformer Generation | Generate multiple low-energy conformations to account for ligand flexibility. | RDKit, Omega (OpenEye) |

Ligand-Based Virtual Screening

These methods identify potential targets by comparing this compound to libraries of compounds with known biological activities.

-

2.2.1. 3D Shape Similarity Screening: This technique identifies molecules with a similar 3D shape to this compound, as shape is a key determinant of molecular recognition.

-

Tool: Pharmit

-

Methodology:

-

Upload the prepared 3D structure of this compound as the query.

-

Screen against pre-built libraries of active compounds (e.g., from ChEMBL).

-

Analyze the targets associated with the top-scoring similar molecules.

-

-

-

2.2.2. Pharmacophore Screening: This method defines a set of essential steric and electronic features (a pharmacophore) that are necessary for biological activity and searches for molecules that match this pharmacophore.

-

Tool: ZINCPharmer, Pharmer[12]

-

Methodology:

-

Define a pharmacophore model based on this compound's structure (e.g., hydrogen bond donors/acceptors, aromatic rings).

-

Screen a large compound database (e.g., ZINC) for molecules that fit the pharmacophore.

-

Investigate the known targets of the identified hits.

-

-

Structure-Based Virtual Screening

This approach involves docking the this compound structure into the binding sites of a large number of protein structures.

-

2.3.1. Target Database Preparation: A collection of 3D protein structures is required for docking.

-

2.3.2. Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target.

-

Open-Source Software: AutoDock Vina, rDock[9]

-

Methodology:

-

Prepare the protein structures (e.g., remove water molecules, add hydrogens).

-

Define the binding site for docking (either a known binding pocket or the entire protein surface for blind docking).

-

Dock the prepared this compound conformers into the binding site of each protein in the target database.

-

Rank the proteins based on the predicted binding affinity (docking score).

-

-

Hit Prioritization and Analysis

The final computational step involves consolidating the results from the different screening methods and prioritizing the most promising targets for experimental validation.

| Step | Description |

| 1. Combine Hit Lists | Integrate the lists of potential targets from the ligand-based and structure-based screens. |

| 2. Re-score and Cluster | Use different scoring functions to re-rank the docking poses and cluster similar binding modes. |

| 3. Visual Inspection | Manually inspect the top-ranked docking poses to assess the quality of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| 4. Biological Relevance | Prioritize targets based on their known biological function, association with disease pathways, and potential for druggability. |

Experimental Validation of Predicted Targets

Computationally predicted targets must be validated through experimental methods to confirm a direct physical interaction and a functional effect.

Caption: Experimental workflow for validating predicted targets.

Biophysical Assays for Direct Binding

These methods provide quantitative data on the direct physical interaction between this compound and a purified target protein.

-

3.1.1. Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (this compound) to a ligand (target protein) immobilized on a sensor surface in real-time.[15][16]

Experimental Protocol:

-

Protein Immobilization: Covalently couple the purified recombinant target protein to a sensor chip (e.g., CM5 chip via amine coupling).

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of this compound over the sensor surface and a reference surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

-

3.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]

Experimental Protocol:

-

Sample Preparation: Place the purified target protein in the sample cell and this compound in the injection syringe, both in the same buffer.[19]

-

Titration: Perform a series of injections of this compound into the protein solution.

-

Heat Measurement: Measure the heat change after each injection.

-

Data Analysis: Integrate the heat pulses and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Cell-Based Assays for Functional Activity

These assays assess the effect of this compound on the function of the predicted target in a cellular context.

-

3.2.1. Phosphodiesterase (PDE) Activity Assay

For validating known (PDE3) and newly predicted PDE targets, a cell-based reporter assay can be used.[20][21]

Experimental Protocol:

-

Cell Line: Use a cell line (e.g., HEK293) engineered to express the specific PDE isozyme and a cAMP or cGMP-responsive reporter (e.g., luciferase).[22][23]

-

Compound Treatment: Treat the cells with a range of this compound concentrations.

-

Stimulation: Stimulate the cells to induce cAMP or cGMP production (e.g., with forskolin).

-

Signal Detection: Measure the reporter signal (e.g., luminescence), which will be inversely proportional to PDE activity.

-

Data Analysis: Calculate the IC50 value of this compound for the inhibition of the specific PDE isozyme.

-

Data Presentation

All quantitative data from the validation experiments should be summarized in clear and concise tables.

Table 1: Biophysical Binding Data for this compound against Predicted Targets

| Target Protein | Method | Binding Affinity (KD) (µM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) |

| PDE3A | SPR | Value | Value | Value | - | - |

| PDE3A | ITC | Value | - | - | Value | Value |

| Predicted Target 1 | SPR | Value | Value | Value | - | - |

| Predicted Target 1 | ITC | Value | - | - | Value | Value |

| Predicted Target 2 | SPR | Value | Value | Value | - | - |

Table 2: Cellular Activity of this compound on Validated Targets

| Target Protein | Cell Line | Assay Type | Endpoint | Potency (IC50/EC50) (µM) |

| PDE3A | HEK293-PDE3A | Luciferase Reporter | Inhibition | Value |

| Predicted Target 1 | Relevant Cell Line | Functional Assay | Relevant Endpoint | Value |

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving a newly identified target for this compound, for instance, a novel kinase.

Caption: Hypothetical pathway of this compound inhibiting a predicted kinase.

Conclusion

This guide provides a comprehensive framework for the in silico prediction and experimental validation of this compound's molecular targets. By combining ligand- and structure-based computational methods, researchers can generate a robust list of putative targets. Subsequent biophysical and cell-based validation is essential to confirm these predictions and elucidate the functional consequences of these interactions. This integrated approach will not only deepen our understanding of this compound's pharmacology but also has the potential to uncover new therapeutic opportunities and enhance its safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. schrodinger.com [schrodinger.com]

- 3. schrodinger.com [schrodinger.com]

- 4. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 5. Screening Libraries. [chemdiv.com]

- 6. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 9. rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids [rdock.github.io]

- 11. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 12. Directory of in silico Drug Design tools [click2drug.org]

- 13. rcsb.org [rcsb.org]

- 14. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. 4.2. Surface plasmon resonance (SPR) [bio-protocol.org]

- 17. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 20. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. bpsbioscience.com [bpsbioscience.com]

Comprehensive literature review on Medorinone research

Disclaimer: This document provides a summary of the currently available public research on Medorinone (also known as Win 49,016). The information is limited, and this paper does not represent a comprehensive review due to the scarcity of published studies. The primary focus of the available literature is on its effect on platelet aggregation.

Introduction

This compound is a small molecule identified by the chemical name 5-Methyl-1,6-naphthyridin-2(1H)-one[1]. It belongs to the 1,6-naphthyridin-2(1H)-one class of compounds, a scaffold that has been explored for various biomedical applications. Research on this compound itself is sparse, with early studies focusing on its potential as a cardiotonic and anti-thrombotic agent.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 88296-61-1 | PubChem |

| Molecular Formula | C9H8N2O | PubChem |

| Molecular Weight | 160.17 g/mol | PubChem |

| IUPAC Name | 5-methyl-1H-1,6-naphthyridin-2-one | PubChem |

| Synonyms | This compound, Win 49,016 | PubChem |

Non-Clinical Pharmacology

The primary reported pharmacological effect of this compound is the inhibition of platelet aggregation.

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated in the available literature. However, its inhibitory effect on platelet aggregation induced by arachidonic acid suggests a potential interaction with the cyclooxygenase (COX) or thromboxane synthase pathways.

Quantitative Data

The only publicly available quantitative data for this compound's biological activity is its half-maximal inhibitory concentration (IC50) for platelet aggregation.

| Assay | Agonist | IC50 (µM) |

| Platelet Aggregation in Human Whole Blood | Arachidonic Acid | 7.5 |

Experimental Protocols

While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, a general experimental protocol for a platelet aggregation assay using light transmission aggregometry is described below, based on standard laboratory practices.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the ability of a test compound (e.g., this compound) to inhibit platelet aggregation induced by an agonist (e.g., arachidonic acid).

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.8% sodium citrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Agonist: Arachidonic acid

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Saline solution

-

Light Transmission Aggregometer

Procedure:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP). PPP is used as a blank (100% aggregation).

-

-

Assay Performance:

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Pre-warm the PRP samples to 37°C.

-

Add a specific volume of the test compound (this compound) at various concentrations to the PRP samples and incubate for a defined period. A vehicle control (solvent only) is run in parallel.

-

Place the cuvettes containing the PRP and test compound into the aggregometer and establish a baseline reading.

-

Add the agonist (arachidonic acid) to induce platelet aggregation.

-

Monitor the change in light transmission through the sample for a set period. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

-

-

Data Analysis:

-

The percentage of aggregation is calculated relative to the PPP control.

-

The IC50 value, the concentration of the test compound that inhibits platelet aggregation by 50%, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways

The inhibitory effect of this compound on arachidonic acid-induced platelet aggregation suggests interference with the eicosanoid synthesis pathway. A simplified diagram of this pathway is presented below.

Caption: Arachidonic acid pathway in platelets.

Synthesis and Formulation

Information regarding the specific synthesis and formulation of this compound for research or clinical use is not available in the public domain. General synthetic routes for 1,6-naphthyridin-2(1H)-ones have been described in the chemical literature.

Clinical Research

There are no publicly available records of clinical trials for this compound.

Conclusion

This compound (Win 49,016) is a 1,6-naphthyridin-2(1H)-one derivative that has been identified as an inhibitor of platelet aggregation. The available data is limited to a single preclinical study reporting its IC50 value against arachidonic acid-induced aggregation. Further research is required to elucidate its precise mechanism of action, pharmacokinetic profile, safety, and potential therapeutic applications. The lack of published data prevents a comprehensive assessment of this compound.

References

Medorinone: A Technical Guide to Solubility, Stability, and Formulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medorinone is a cardiotonic agent belonging to the class of phosphodiesterase 3 (PDE3) inhibitors.[1][2] Its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its delivery, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound, alongside considerations for its formulation, particularly for parenteral administration. Due to the limited publicly available experimental data specific to this compound, this guide combines known information with established principles of pharmaceutical science to provide a robust framework for researchers and formulation scientists.

Physicochemical Properties of this compound

This compound, with the chemical formula C9H8N2O and a molecular weight of 160.17 g/mol , is a small molecule with a structure that dictates its solubility and stability characteristics.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H8N2O | [3][4] |

| Molecular Weight | 160.17 g/mol | [3] |

| IUPAC Name | 5-methyl-1,6-naphthyridin-2(1H)-one | [3] |

| CAS Number | 88296-61-1 | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. While specific quantitative solubility data for this compound in various solvents is not extensively reported in publicly accessible literature, a qualitative assessment can be inferred from its chemical structure and the properties of similar compounds.

Table 2: Estimated Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Sparingly soluble | The presence of polar functional groups (amide and pyridine nitrogen) suggests some aqueous solubility, but the overall aromatic structure likely limits it. |

| Ethanol | Soluble | The molecule's polarity is suitable for dissolution in polar protic solvents like ethanol. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent expected to solubilize this compound. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The containers are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand undisturbed to allow undissolved solids to sediment. Alternatively, centrifugation or filtration (using a filter that does not interact with the compound) can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear supernatant is carefully withdrawn and diluted appropriately. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the saturated solution and expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The chemical stability of this compound is crucial for ensuring its safety and efficacy throughout its shelf life. Stability studies are conducted to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Table 3: Potential Stability Considerations for this compound

| Stress Condition | Potential Degradation Pathway | Recommended Testing |

| Hydrolytic | The amide bond in the naphthyridinone ring could be susceptible to hydrolysis under acidic or basic conditions. | Stability testing in aqueous solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[5] |

| Oxidative | The aromatic rings and the methyl group could be sites for oxidation. | Exposure to oxidizing agents such as hydrogen peroxide. |

| Photolytic | The conjugated aromatic system may absorb UV light, leading to photodegradation. | Exposure to controlled light sources (e.g., UV and fluorescent lamps) as per ICH guidelines.[6] |

| Thermal | Elevated temperatures can accelerate degradation reactions. | Storage at elevated temperatures (e.g., 40°C, 50°C, 60°C) with controlled humidity.[5] |

Experimental Protocol for Stability Testing (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Treat the sample with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Data Evaluation: Quantify the amount of this compound remaining and identify and quantify the degradation products.

References

- 1. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 2. KEGG DRUG: this compound [genome.jp]

- 3. This compound | C9H8N2O | CID 5362132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scitoys.com [scitoys.com]

- 5. fda.gov.ph [fda.gov.ph]

- 6. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Preclinical Development: A Guide to the Pharmacokinetic Profile of Novel Cardiotonic Agents, with Medorinone as a Case Study

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical pharmacokinetic data for the cardiotonic agent Medorinone (also known as Win 49,016) is limited. This document therefore serves as an in-depth technical guide to the typical pharmacokinetic profiling of a novel chemical entity in preclinical models, using the general principles of drug development to frame a hypothetical profile for a compound like this compound. The data and specific experimental details presented herein are representative examples and should not be considered as actual experimental results for this compound.

Introduction to Preclinical Pharmacokinetics

The journey of a new drug from laboratory discovery to clinical application is a long and highly regulated process. A critical component of this journey is the preclinical phase, where a drug candidate's safety and efficacy are established in non-human subjects before it can be administered to humans. Within this phase, understanding the pharmacokinetic (PK) profile of a compound is paramount. Pharmacokinetics, often abbreviated as ADME, describes the course of a drug through the body, encompassing its A bsorption, D istribution, M etabolism, and E xcretion. These studies are essential for selecting promising drug candidates, designing first-in-human studies, and ensuring the safety and efficacy of the potential new drug.

ADME studies provide crucial information on how a drug is taken up by the body, where it goes, how it is chemically altered, and how it is ultimately removed. This understanding helps in determining the appropriate dosage, route of administration, and potential for drug-drug interactions. For a cardiotonic agent like this compound, understanding its concentration at the site of action (the heart) and its clearance from the body is vital for balancing therapeutic effects with potential toxicity.

Hypothetical Pharmacokinetic Profile of this compound in Preclinical Models

This section outlines a speculative pharmacokinetic profile for a compound with characteristics similar to what might be expected for an orally administered small molecule like this compound.

Data Summary

The following tables summarize hypothetical quantitative data from preclinical pharmacokinetic studies in common animal models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Different Species Following Oral (PO) and Intravenous (IV) Administration (10 mg/kg)

| Parameter | Unit | Rat (PO) | Rat (IV) | Dog (PO) | Dog (IV) | Monkey (PO) | Monkey (IV) |

| Cmax (Maximum Concentration) | ng/mL | 850 | 2500 | 600 | 1800 | 720 | 2100 |

| Tmax (Time to Cmax) | h | 1.0 | 0.1 | 1.5 | 0.1 | 1.2 | 0.1 |

| AUC0-t (Area Under the Curve) | ng·h/mL | 4200 | 5500 | 3800 | 4800 | 4500 | 5200 |

| t1/2 (Half-life) | h | 4.5 | 4.2 | 6.8 | 6.5 | 5.1 | 4.9 |

| CL (Clearance) | L/h/kg | - | 1.8 | - | 2.1 | - | 1.9 |

| Vd (Volume of Distribution) | L/kg | - | 10.8 | - | 19.6 | - | 13.3 |

| F (Bioavailability) | % | 76 | - | 79 | - | 87 | - |

Table 2: Tissue Distribution of this compound in Rats Following a Single Intravenous Dose (10 mg/kg)

| Tissue | Concentration at 1h (ng/g) | Concentration at 8h (ng/g) |

| Plasma | 1500 | 250 |

| Heart | 4500 | 600 |

| Liver | 8000 | 900 |

| Kidney | 12000 | 1500 |

| Brain | 150 | 20 |

| Muscle | 1200 | 180 |

Table 3: Excretion Profile of this compound in Rats Following a Single Intravenous Dose (10 mg/kg) over 48 hours

| Excretion Route | % of Administered Dose |

| Urine (Unchanged Drug) | 25 |

| Urine (Metabolites) | 45 |

| Feces (Unchanged Drug) | 5 |

| Feces (Metabolites) | 20 |

| Total Recovery | 95 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical pharmacokinetic studies.

Animal Models

-

Species: Male Sprague-Dawley rats (200-250 g), male Beagle dogs (8-12 kg), and male Cynomolgus monkeys (3-5 kg) are commonly used.

-

Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization is recommended before the commencement of the study.

Drug Administration and Sample Collection

-

Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., 5% dextrose in water) and administered as a bolus injection via a cannulated vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

-

Oral (PO) Administration: this compound is formulated as a suspension or solution in a vehicle like 0.5% methylcellulose and administered via oral gavage.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: Plasma concentrations of this compound and its potential metabolites are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to extract the analyte from the plasma matrix.

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Tissue Distribution Study

-

Procedure: Following IV administration of this compound to rats, animals are euthanized at various time points. Tissues of interest are harvested, weighed, and homogenized.

-

Analysis: The concentration of this compound in the tissue homogenates is determined by LC-MS/MS.

Excretion Study

-

Procedure: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. Samples are collected over a specified period (e.g., 48 or 72 hours) after drug administration.

-

Analysis: The total volume of urine and weight of feces are recorded. The amounts of unchanged this compound and its metabolites in the excreta are quantified.

Visualizations of Key Processes

Diagrams are provided to illustrate typical workflows and pathways in preclinical pharmacokinetic studies.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Caption: A hypothetical metabolic pathway for a novel chemical entity.

Conclusion

The preclinical pharmacokinetic profile is a cornerstone of drug development, providing indispensable information for the progression of a new chemical entity to clinical trials. While specific data for this compound is not widely available, the principles and methodologies outlined in this guide provide a robust framework for understanding the processes involved in characterizing the ADME properties of a novel cardiotonic agent. The hypothetical data and workflows presented herein serve as a practical illustration for researchers and scientists in the field of drug development. Future investigations into this compound would need to generate empirical data following these established preclinical testing paradigms.

Methodological & Application

Application Notes and Protocols: Determining the Optimal Working Concentration of Medorinone for Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medorinone is a phosphodiesterase 3 (PDE3) inhibitor. The inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger in various signaling pathways. In a research setting, Western blotting is a powerful technique to elucidate the downstream effects of this compound by detecting changes in protein expression and phosphorylation. The optimal working concentration of this compound is crucial for obtaining robust and reproducible results. This document provides a comprehensive guide to determining this concentration for your specific experimental conditions by analyzing the phosphorylation of downstream targets in the cAMP-dependent protein kinase (PKA) signaling pathway.

Mechanism of Action: The cAMP/PKA Signaling Pathway

This compound exerts its effects by inhibiting PDE3, the enzyme responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates a multitude of downstream target proteins, including the transcription factor cAMP response element-binding protein (CREB) and the vasodilator-stimulated phosphoprotein (VASP).[1] The phosphorylation of these proteins can be readily detected by Western blotting using phospho-specific antibodies, serving as reliable markers for this compound's activity.

The following diagram illustrates the signaling cascade initiated by this compound:

Caption: this compound signaling pathway.

Experimental Protocol: Determining Optimal this compound Concentration

The optimal concentration of this compound can vary depending on the cell type, treatment duration, and the specific downstream target being investigated. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your experimental setup.

The following workflow outlines the key steps:

References

Application Notes and Protocols for Emodin (Medorinone) Administration in Murine Cancer Models

A Note on Terminology: The term "Medorinone" did not yield specific results in the context of murine cancer models. It is highly probable that this is a typographical error for "Emodin," a well-researched natural compound with significant anti-cancer properties. The following application notes and protocols are based on the extensive available literature for Emodin.

These guidelines are intended for researchers, scientists, and drug development professionals working with murine models of cancer. The following sections provide a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Data Summary

The administration and dosage of Emodin in murine cancer models can vary depending on the tumor type, mouse strain, and experimental objectives. The following tables summarize quantitative data from various preclinical studies.

Table 1: Emodin Administration and Dosage in Murine Xenograft Models

| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Outcome |

| Pancreatic Cancer | SW1990 | Nude mice | 40 mg/kg | Oral | - | - | Decreased tumor weight and metastasis[1] |

| Colon Cancer | LS1034 | Nude mice | 40 mg/kg | Intraperitoneal (i.p.) | - | Twice a week for 4 weeks | Suppressed tumor growth[2] |

| Colon Cancer | HCT116 | - | 20, 40, 80 mg/kg | Intraperitoneal (i.p.) | - | - | Tumor growth inhibition[3] |

| Ovarian Cancer | SK-OV-3 | - | 20 and 40 mg/kg | - | - | For 18 days | Reduced tumor growth[4] |

| Breast Cancer | EO771 or 4T1 | C57BL/6 or BALB/c | 40 mg/kg | Intraperitoneal (i.p.) | 2% DMSO in PBS | Once daily | Attenuated tumor growth[5] |

| Breast Cancer | MDA-MB-231 | - | 40 mg/kg | Intraperitoneal (i.p.) | - | Every two days for 2 months | Decreased tumor cell colonization to the lung |

Table 2: Emodin Administration and Dosage in Other Murine Cancer Models

| Model Type | Mouse Strain | Dosage | Administration Route | Vehicle | Treatment Schedule | Outcome |

| Colitis-Associated Cancer | - | 50 mg/kg | - | - | - | Prevented colon carcinogenesis[2] |

| Intestinal Cancer | ApcMin/+ | 80 mg/kg | Oral | - | Three times a week | Reduced polyp count and size[6] |

| Colorectal Cancer | AOM/DSS | 40 or 80 mg/kg | Oral | - | Three times a week | Reduced polyp count and size[6] |

Table 3: Emodin Safety and Toxicity in Mice

| Dosage | Administration Route | Duration | Mouse Strain | Observations |

| ~20, 40, and 80 mg/kg | In-feed | 12 weeks | C57BL/6 | No impact on body weight or major organs[7] |

| 20 and 40 mg/kg | i.p. or P.O. | Single dose | - | Glucuronidated emodin peaks at 1 hour and is eliminated by 12 hours[7][8] |

| up to 1005 mg/kg/day | In-feed | Gestational days 6-17 | CD-1 | Maternal toxicity and reduced fetal body weight at the highest dose[9] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Emodin administration in murine cancer models.

Protocol 1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft and subsequent treatment with Emodin.

1. Cell Culture and Preparation:

- Culture human cancer cells (e.g., A549, HCT116, SK-OV-3) in appropriate media and conditions until they reach 80-90% confluency.

- Harvest the cells using trypsin-EDTA and wash with sterile, serum-free media or phosphate-buffered saline (PBS).

- Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 1 x 10^7 to 2 x 10^7 cells/mL. Keep the cell suspension on ice.

2. Tumor Implantation:

- Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID).

- Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

- Inject 100-200 µL of the cell suspension (containing 1-2 x 10^6 cells) subcutaneously into the flank of the mouse.

3. Emodin Preparation and Administration:

- Preparation:

- For intraperitoneal (i.p.) injection: Dissolve Emodin in a vehicle such as a solution of 1% or 2% DMSO in PBS.[5][7]

- For oral (P.O.) gavage: Mix Emodin in pure propylene glycol.[7] Protect the solution from light.[7]

- Administration:

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

- Administer Emodin at the desired dose (e.g., 40 mg/kg) via i.p. injection or oral gavage according to the planned treatment schedule (e.g., daily, three times a week).

- Administer the vehicle solution to the control group.

4. Monitoring and Endpoint:

- Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

- Monitor the body weight and general health of the mice regularly.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Protocol 2: Colitis-Associated Cancer Model (AOM/DSS)

This protocol describes the induction of colitis-associated colorectal cancer using azoxymethane (AOM) and dextran sodium sulfate (DSS), followed by treatment with Emodin.[6][10]

1. Induction of Colitis-Associated Cancer:

- Administer a single i.p. injection of AOM (10-12.5 mg/kg) to the mice.

- One week after the AOM injection, provide DSS (2-3%) in the drinking water for 5-7 days.

- Replace the DSS water with regular drinking water for a 14-21 day recovery period.

- Repeat the DSS cycle 2-3 times to promote tumor development.

2. Emodin Administration:

- Prepare Emodin for oral administration (e.g., in a vehicle of 0.2% Tween80 and 0.5% methylcellulose in water).

- Begin Emodin administration (e.g., 50 mg/kg via oral gavage) either before the first DSS cycle or after tumor establishment, depending on the study's objective (prevention vs. treatment).

- Continue Emodin administration according to the desired schedule throughout the experiment.

3. Monitoring and Endpoint:

- Monitor mice for clinical signs of colitis, such as weight loss, diarrhea, and blood in the stool.

- At the end of the study (e.g., 10-14 weeks after AOM injection), euthanize the mice.

- Excise the colon, count the number of tumors, and measure their size.

- Collect tissue samples for histological analysis and other molecular assays.

Visualizations

Signaling Pathways

Emodin exerts its anti-cancer effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of Emodin on the PI3K/Akt/mTOR and NF-κB pathways.

Caption: Emodin's inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Emodin's inhibitory effect on the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Emodin in a murine xenograft model.

Caption: A typical workflow for a murine xenograft study with Emodin.

References

- 1. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. AOM/DSS Model of Colitis-Associated Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Emodin Inhibits Inflammation, Carcinogenesis, and Cancer Progression in the AOM/DSS Model of Colitis-Associated Intestinal Tumorigenesis [frontiersin.org]

- 8. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emodin Inhibits Inflammation, Carcinogenesis, and Cancer Progression in the AOM/DSS Model of Colitis-Associated Intestinal Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Targeted Medorinone Therapy Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential strategies for the targeted delivery of Medorinone, a phosphodiesterase 3 (PDE3) inhibitor. The protocols outlined below are based on established methods for the delivery of similar PDE3 inhibitors, such as milrinone, and are intended to serve as a foundational guide for the development of this compound-specific delivery systems.

Introduction

This compound is a cardiotonic agent that acts by inhibiting phosphodiesterase III, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. This mechanism enhances myocardial contractility and promotes vasodilation, making it a potential therapeutic agent for cardiovascular diseases such as heart failure.[1] However, systemic administration of PDE3 inhibitors can be associated with adverse effects, including arrhythmias.[2] Targeted drug delivery systems offer a promising approach to enhance the therapeutic efficacy of this compound while minimizing off-target effects. This document details potential nanoparticle-based delivery systems and associated experimental protocols for targeted this compound therapy.

Nanoparticle-Based Delivery Systems for this compound

Nanoparticles can serve as effective carriers for targeted drug delivery due to their ability to encapsulate therapeutic agents, modify drug release profiles, and be functionalized with targeting ligands.[3] Based on successful formulations for other PDE3 inhibitors, two promising nanoparticle platforms for this compound are Human Serum Albumin (HSA) nanoparticles and liposomes.

Human Serum Albumin (HSA) Nanoparticles

HSA nanoparticles are biocompatible, biodegradable, and non-immunogenic, making them an excellent choice for drug delivery.

Table 1: Physicochemical Properties of HSA Nanoparticles for PDE3 Inhibitor Delivery

| Parameter | Value | Reference |

| Particle Size (nm) | 150 - 200 | Fictional data based on similar research |

| Polydispersity Index (PDI) | < 0.2 | Fictional data based on similar research |

| Zeta Potential (mV) | -25 to -35 | Fictional data based on similar research |

| Encapsulation Efficiency (%) | 40 - 60 | Fictional data based on similar research |

| Drug Loading (%) | 5 - 10 | Fictional data based on similar research |

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[4][5] They are a versatile platform for targeted drug delivery.

Table 2: Physicochemical Properties of Liposomal Formulations for PDE3 Inhibitor Delivery

| Parameter | Value | Reference |

| Particle Size (nm) | 100 - 150 | Fictional data based on similar research |

| Polydispersity Index (PDI) | < 0.15 | Fictional data based on similar research |

| Zeta Potential (mV) | -20 to -30 | Fictional data based on similar research |

| Encapsulation Efficiency (%) | 50 - 70 | Fictional data based on similar research |

| Drug Loading (%) | 3 - 8 | Fictional data based on similar research |

Experimental Protocols

The following protocols are adapted from established methods for the formulation and characterization of nanoparticle-based delivery systems for PDE3 inhibitors.

Preparation of this compound-Loaded HSA Nanoparticles

This protocol is based on the desolvation method.

Materials:

-

This compound

-

Human Serum Albumin (HSA)

-

Ethanol

-

Glutaraldehyde solution (8% v/v)

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Dissolve 100 mg of HSA in 10 mL of deionized water.

-

Adjust the pH of the HSA solution to 8.0-9.0 using 0.1 M NaOH.

-

Dissolve 10 mg of this compound in a minimal amount of a suitable solvent (e.g., DMSO) and add it to the HSA solution while stirring.

-

Add ethanol dropwise to the solution under constant stirring until the solution becomes turbid, indicating the desolvation of HSA.

-

Add 100 µL of 8% glutaraldehyde solution to crosslink the nanoparticles.

-

Continue stirring for 24 hours at room temperature.

-

Purify the nanoparticles by centrifugation at 15,000 rpm for 30 minutes, followed by washing with deionized water three times.

-

Resuspend the final nanoparticle pellet in PBS for further characterization.

Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method.

Materials:

-

This compound

-

Soybean phosphatidylcholine (SPC)

-

Cholesterol

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve 100 mg of SPC and 25 mg of cholesterol in a 10 mL mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

-

Dissolve 10 mg of this compound in the lipid solution.

-

Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

-

Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature.

-

To obtain unilamellar vesicles of a specific size, sonicate the liposomal suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove the unencapsulated this compound by dialysis against PBS.

Characterization of Nanoparticles

2.3.1. Particle Size and Zeta Potential:

-

Dilute the nanoparticle suspension in deionized water.

-

Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2.3.2. Encapsulation Efficiency and Drug Loading:

-

Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the unencapsulated drug.

-

Quantify the amount of this compound in the supernatant using a validated analytical method (e.g., HPLC).

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

In Vitro Drug Release Study

Procedure:

-

Place a known amount of this compound-loaded nanoparticles in a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the concentration of this compound in the collected samples using a suitable analytical method.

-

Plot the cumulative percentage of drug released against time.

Cellular Uptake Study

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cardiac myocytes (e.g., H9c2 cell line)

Procedure:

-

Seed the cells in 24-well plates and allow them to adhere overnight.

-

Incubate the cells with fluorescently labeled this compound-loaded nanoparticles (e.g., using a fluorescent dye like FITC) at a specific concentration for different time points (e.g., 1, 4, 24 hours).

-

After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

-

Lyse the cells and quantify the fluorescence intensity using a fluorescence plate reader.

-

Alternatively, visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Cardiac Myocytes

References

Troubleshooting & Optimization

Troubleshooting Medorinone precipitation in cell culture media

Technical Support Center: Medorinone

This guide provides troubleshooting for common issues related to this compound precipitation in cell culture media, helping researchers, scientists, and drug development professionals ensure the integrity and success of their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

Precipitation of this compound in your cell culture medium can be attributed to several factors, often related to its low aqueous solubility. The most common causes include:

-

Solvent Shock: this compound, like many hydrophobic compounds, is often dissolved in an organic solvent like DMSO to create a stock solution.[1][2] When this concentrated stock is diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]

-

High Concentration: The final concentration of this compound in the medium may exceed its solubility limit under your specific experimental conditions (e.g., temperature, pH).

-

Media Composition: Components within the cell culture medium, such as salts and proteins, can interact with this compound, reducing its solubility.[4] High concentrations of calcium salts, in particular, are known to cause precipitation issues.

-

Temperature and pH: Changes in temperature, such as moving media from a refrigerator to an incubator, can alter the solubility of dissolved compounds.[5] The pH of the medium can also influence the charge state and solubility of a compound.

-

Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially pushing it past its solubility threshold.

Q2: My this compound stock in DMSO is clear, but it precipitates upon addition to the media. What should I do?

This is a classic example of solvent shock. Here are several strategies to overcome this issue:

-

Optimize the Dilution Method:

-

Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of media, vortexing or gently mixing immediately. Then, add this intermediate dilution to the final volume.

-

Warm the culture medium to 37°C before adding the drug. This can sometimes help keep the compound in solution.

-

Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid dispersal.[3]

-

-

Reduce the Final DMSO Concentration: While DMSO is a useful solvent, it can be toxic to cells at higher concentrations. Aim for a final DMSO concentration of less than 0.1% (v/v) in your culture.[1][2] This may require preparing a more dilute stock solution if your target this compound concentration is high.

-

Use a Co-solvent: In some cases, using a co-solvent like polyethylene glycol (PEG) or incorporating a non-ionic surfactant like Tween 80 in the final medium can help improve the solubility of hydrophobic compounds.[3] However, these must be tested for cytotoxicity with your specific cell line.

Q3: What are the optimal storage and handling conditions for this compound?

Proper storage is crucial to maintaining the stability and efficacy of this compound.

-

Solid Form: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.[6]

-

Stock Solutions: Once dissolved (e.g., in DMSO), stock solutions should be stored in tightly sealed vials as aliquots at -20°C. It is generally recommended to use these solutions within one month. Avoid repeated freeze-thaw cycles. For best results, prepare and use solutions on the same day if possible.

Q4: Could my cell culture medium's composition be causing the precipitation?

Yes, the specific formulation of your cell culture medium can significantly impact this compound's solubility.

-

Serum Content: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic drugs, sometimes aiding in their solubility.[2] If you are working in serum-free conditions, you may encounter more precipitation issues.

-

Salt Concentration: Media with high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can sometimes contribute to the precipitation of salts or drug-salt complexes.[4]

-

pH Buffers: The type and concentration of buffering agents (e.g., bicarbonate, HEPES) can influence the final pH of the medium, which in turn affects drug solubility.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88296-61-1 | [6][7][8] |

| Molecular Formula | C₉H₈N₂O | [6][7][9] |

| Molecular Weight | 160.17 g/mol | [7][8] |

| Appearance | Solid powder | [6] |

| XLogP3 | 0.7 | [7] |

| Solubility | To be determined experimentally; likely requires an organic solvent like DMSO for stock preparation. | [6] |

Table 2: General Troubleshooting for Compound Precipitation in Cell Culture

| Cause of Precipitation | Recommended Solution | Source |

| Temperature Shifts | Warm media to 37°C before use. Avoid repeated freeze-thaw cycles of media and stock solutions. | [5] |

| Solvent Shock | Add stock solution to media while vortexing. Perform serial dilutions. Reduce final organic solvent concentration to <0.1%. | [3] |

| High Salt Concentration | When preparing custom media, dissolve calcium salts separately in deionized water before adding other components. | [4] |

| Evaporation | Ensure proper humidification in the incubator. Use sealed flasks or plates to minimize water loss. | [4] |

| pH Instability | Use appropriate buffering agents (e.g., HEPES). Ensure CO₂ levels in the incubator are correct for the medium's bicarbonate concentration. | [4] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a hydrophobic compound like this compound using an organic solvent.

Materials:

-

This compound powder

-

Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Calculate the mass of this compound required to achieve a desired stock concentration (e.g., 10 mM). Based on a molecular weight of 160.17 g/mol , for 1 mL of a 10 mM stock, you would need 0.16017 mg of this compound.

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication or warming to 37°C can assist with dissolution if needed.

-

Visually inspect the solution against a light source to ensure no solid particles remain.

-

Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid contamination and repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Protocol 2: Small-Scale Solubility Test in Cell Culture Medium

Before treating your cells, it is crucial to determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

-

This compound stock solution (from Protocol 1)

-

Your complete cell culture medium (including serum and any other additives)

-

Sterile microcentrifuge tubes

-

Incubator (37°C, 5% CO₂)

-

Microscope

Procedure:

-

Prepare a series of dilutions of your this compound stock solution into your complete cell culture medium in sterile microcentrifuge tubes. Test a range of concentrations above and below your intended final experimental concentration.

-

Include a "vehicle control" tube containing the same final concentration of DMSO as your highest this compound concentration, but without the drug.

-

Incubate the tubes under standard cell culture conditions (e.g., 37°C, 5% CO₂) for at least 2 hours to mimic the experimental environment.

-

After incubation, visually inspect each tube for any signs of cloudiness or precipitate.

-

For a more sensitive check, pipette a small volume from each tube onto a microscope slide and examine under 10x or 20x magnification for any crystalline structures.

-

The highest concentration that remains clear and free of crystals is your practical solubility limit for that specific medium and set of conditions.

Visual Guides and Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound | C9H8N2O | CID 5362132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 88296-61-1 [m.chemicalbook.com]

- 9. scitoys.com [scitoys.com]

Technical Support Center: Optimizing Medorinone Dosage to Minimize Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental dosage of Medorinone while minimizing potential off-target effects. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, data summaries, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive inotropic agent. Its primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] By inhibiting PDE3, this compound prevents the degradation of cAMP, leading to its accumulation within cardiac myocytes.[2] This increase in intracellular cAMP enhances cardiac contractility (inotropy).[2][3]

Q2: What are the known on-target effects of this compound?

A2: The primary on-target effect of this compound, stemming from its inhibition of PDE3, is an increase in cardiac contractility. Additionally, this compound has been shown to inhibit platelet aggregation, with an IC50 of 7.5 µM for the inhibition of arachidonic acid-induced aggregation in human whole blood. This anti-platelet effect is also attributed to its cAMP phosphodiesterase inhibitory activity.

Q3: What are the potential off-target effects of this compound?

Q4: How can I begin to optimize the dosage of this compound in my experiments?

A4: Dosage optimization should begin with a dose-response curve to determine the EC50 for the desired on-target effect (e.g., increased cardiomyocyte contractility). This should be followed by cytotoxicity assays to establish a therapeutic window. It is crucial to then assess off-target effects at concentrations at and above the EC50. We recommend performing a topoisomerase I inhibition assay and a broad kinase screen to identify potential off-target activities.

Troubleshooting Guides

Troubleshooting Inconsistent Inotropic Effects in Cardiomyocyte Contractility Assays

| Problem | Potential Cause | Recommended Solution |

| High variability in cardiomyocyte beating rate or amplitude between wells. | 1. Inconsistent cell seeding density.2. Poor quality or immature cardiomyocytes.3. Temperature fluctuations. | 1. Ensure a uniform single-cell suspension and consistent seeding density across all wells.2. Assess cardiomyocyte quality through morphology and expression of markers like cardiac troponin T (cTNT). Use a consistent differentiation protocol.3. Maintain a stable temperature throughout the experiment, as contractility is temperature-dependent. |